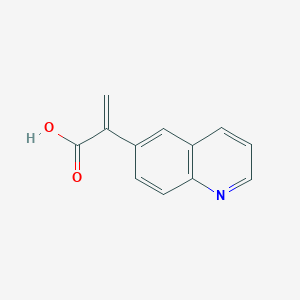

2-(Quinolin-6-yl)acrylic acid

Description

2-(Quinolin-6-yl)acrylic acid is a quinoline derivative characterized by an acrylic acid (–CH₂CH₂COOH) moiety attached to the quinoline ring at the 6-position. The acetic acid variant has the following properties:

- Molecular Formula: C₁₁H₉NO₂

- Molecular Weight: 187.2 g/mol

- Density: 1.298 g/cm³

- Melting Point: 225°C (decomposition)

- LogP: 1.86 (indicating moderate hydrophilicity)

Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable substituents .

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-quinolin-6-ylprop-2-enoic acid |

InChI |

InChI=1S/C12H9NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,1H2,(H,14,15) |

InChI Key |

UFHHRYMWXVEZFQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC2=C(C=C1)N=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reactions and Reaction Conditions

Functional Group Transformations

Oxidation

The acrylic acid moiety can undergo oxidation to form β-keto acids or related derivatives using reagents like KMnO₄ or CrO₃.

Reduction

NaBH₄ or LiAlH₄ reduces the acrylic acid group to a primary alcohol, enabling further functionalization.

Substitution

Electrophilic substitution on the quinoline ring (e.g., bromination, nitration) is feasible under Lewis acid catalysis (e.g., FeCl₃).

Mechanistic Insights

Heck-Catalyzed Cyclization

The reaction involves palladium nanoparticle formation, CO insertion, and β-elimination to yield the quinoline core. Dendritic copper powder has also been used to facilitate Knoevenagel condensation and C–N bond formation in similar systems .

Radical-Mediated Cyclization

Silver nitrate and potassium persulfate generate radicals, enabling acyl radical trapping and cyclization. This method is tolerant of diverse substituents on the phenyl ring .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(Quinolin-6-yl)acetic acid with structurally related compounds:

Key Observations :

- Lipophilicity: Acetamide derivatives (e.g., entries from ) exhibit higher LogP values (~5.16–5.51) compared to 2-(Quinolin-6-yl)acetic acid (LogP = 1.86), suggesting greater membrane permeability for biological targeting .

- Functional Groups: The presence of electron-withdrawing groups (e.g., cyano in Q9) enhances electronic properties for photovoltaic applications, while esterification (e.g., methyl ester) improves solubility and bioavailability .

Pharmaceutical Potential

- 2-(Quinolin-6-yl)acetic acid and its derivatives are explored as intermediates in antimicrobial and anticancer agents. For example, acetamide analogs () show IC₅₀ values of 41–45 μM against cancer cell lines, likely due to quinoline’s DNA intercalation properties .

- Quinolinecarboxylic acids (e.g., 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid) demonstrate anti-tuberculosis activity, highlighting the therapeutic relevance of carboxylic acid substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 2-(Quinolin-6-yl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Pfitzinger reaction is a robust synthetic route for quinolinecarboxylic acid derivatives. For example, condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) can yield target structures. Optimizing reaction parameters—such as temperature (reflux in acetonitrile), molar ratios (e.g., 2:1 aldehyde-to-amine), and pH—can achieve yields up to 91%. Post-synthesis purification via recrystallization (ethanol) enhances purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-spectroscopic approach:

- 1H/13C NMR : Confirm proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid functionality (δ ~12 ppm).

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 214.07 for C12H9NO2).

- X-ray crystallography : Resolve absolute configuration, as demonstrated for methyl 6-chloro-2-methylquinoline-3-carboxylate derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer : Address discrepancies by:

- Orthogonal assay validation : Compare enzyme inhibition (e.g., PPARγ antagonism) with cellular uptake studies (fluorescence microscopy).

- Solvent controls : Test activity in polar (aqueous buffers) vs. non-polar (DMSO) solvents to assess solubility-driven artifacts.

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability, as shown for similar quinoline derivatives in septic mice models .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor binding?

- Methodological Answer :

- Molecular docking : Simulate interactions with target receptors (e.g., PPARγ ligand-binding domain) using software like AutoDock Vina. Prioritize derivatives with hydrogen bonds to key residues (e.g., His499) and favorable binding energies (<-8 kcal/mol).

- Structure-activity relationship (SAR) : Modify substituents at the quinoline C-2 position (e.g., methyl groups) to enhance steric compatibility, informed by docking scores .

Q. What experimental protocols mitigate instability issues of this compound during long-term storage?

- Methodological Answer :

- Storage conditions : Preserve under inert gas (N2/Ar) at -20°C in amber glass vials with desiccants (silica gel).

- Stability monitoring : Conduct HPLC purity checks every 3 months (C18 column, acetonitrile/water mobile phase).

- Degradation analysis : Identify oxidation byproducts (e.g., epoxy or diol derivatives) via LC-MS, as observed in structurally related acrylates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of this compound in different cell lines?

- Methodological Answer :

- Cell line profiling : Compare metabolic activity (MTT assay) across epithelial (HeLa) vs. immune (RAW 264.7) cells to identify lineage-specific toxicity.

- Intracellular accumulation : Quantify compound uptake using fluorescent analogs (e.g., trifluoromethyl tags) to correlate cytotoxicity with cellular retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.